molecular formula C9H7BrF2O B138627 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE CAS No. 147214-39-9

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE

Cat. No.: B138627
CAS No.: 147214-39-9
M. Wt: 249.05 g/mol
InChI Key: JALLRKHRTZCDBV-UHFFFAOYSA-N
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Description

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE: is an organic compound with the molecular formula C9H7BrF2O . It is a brominated ketone that features a difluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE typically involves the bromination of 1-(3,4-difluorophenyl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective bromination at the alpha position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 1-(3,4-difluorophenyl)-2-azidopropan-1-one.

    Reduction: 1-(3,4-difluorophenyl)propan-1-ol.

    Oxidation: 3,4-difluorophenylacetic acid.

Scientific Research Applications

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the preparation of advanced materials with specific properties.

    Biological Studies: As a probe to study biochemical pathways and interactions

Mechanism of Action

The mechanism of action of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,4-difluorophenyl)propan-1-one
  • 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
  • 1-Bromo-2,4-difluorobenzene

Uniqueness

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE is unique due to the specific positioning of the bromine and difluorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .

Properties

IUPAC Name

2-bromo-1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALLRKHRTZCDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570958
Record name 2-Bromo-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147214-39-9
Record name 2-Bromo-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3',4'-difluoropropiophenone (Alfa Products, Danvers, Mass. 01923) (90.5 g, 0.53 mole) was added a solution of dioxane dibromide (131 4 g, 0.53 mole) in dioxane (500 ml). The reaction was worked up as in Example 1 to yield crude 2-bromo-3',4'-difluoropropiophenone (130.5 g).
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4 g
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500 mL
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Synthesis routes and methods II

Procedure details

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